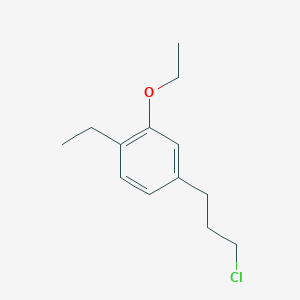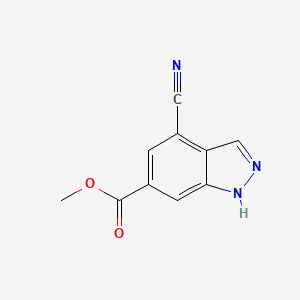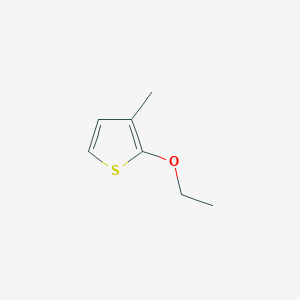![molecular formula C13H10BrN3 B14041494 1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)
1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom and a bromine atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction is catalyzed by chiral-at-metal Rh(III) complexes, resulting in high yields and enantioselectivity . Another method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its biological activities, such as anti-cancer and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is used in chemical biology research to probe the function of specific proteins and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[4,3-c]pyridine: Another member of the pyrazolopyridine family with distinct structural features.
1H-pyrazolo[4,3-d]pyrimidine: A compound with a similar core structure but different functional groups.
Uniqueness
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the benzyl group and bromine atom, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for medicinal chemistry and biological research .
Properties
Molecular Formula |
C13H10BrN3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
1-benzyl-3-bromopyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C13H10BrN3/c14-13-12-11(7-4-8-15-12)17(16-13)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
KUWUBGCQTUNJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=N2)Br)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)



![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)




